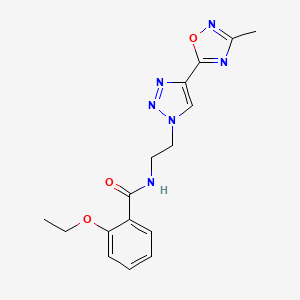

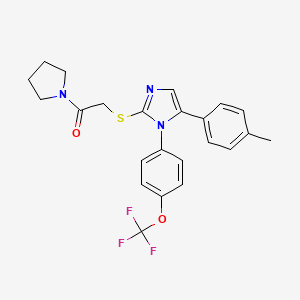

6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C30H22BrN3O4 and its molecular weight is 568.427. The purity is usually 95%.

BenchChem offers high-quality 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Computational Analysis

A foundational aspect of this compound's applications lies in its synthesis and the computational analysis of its structure. Researchers have developed novel methods for synthesizing compounds with similar structural frameworks, utilizing halo-reagents for the creation of binary compounds with potential antioxidant and antitumor activities. These studies involve detailed spectral and elemental analyses, alongside density functional theory (DFT) computations to explore their geometrical isomers and confirm structural hypotheses (Hassanien, Abd El-Ghani, & Elbana, 2022).

Biological Applications

Biological applications of compounds structurally related to the one have been a significant area of interest. Their antimicrobial and antitumor potentials have been evaluated through various in vitro studies. For instance, derivatives have been synthesized for their potent antimicrobial activity against a range of microorganisms, suggesting potential applications in developing new therapeutic agents (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019). Another study focused on synthesizing quinoline-pyrazoline-based compounds to explore their antimicrobial properties, aiming at combating resistant bacterial strains (Ansari & Khan, 2017).

Sensor Development

The compound's structural motif has been utilized in developing sensors for detecting specific ions in environmental samples. A quinoline appended pyrazoline derivative was synthesized as a sensor with high selectivity and sensitivity towards Ni2+ ions, demonstrating applications in environmental monitoring and live cell imaging (Subashini, Shankar, Arasakumar, & Mohan, 2017).

Antimicrobial and Antimalarial Evaluations

Further extending its biomedical applications, synthesized derivatives have been screened for their antimicrobial and antimalarial activities. This exploration offers insights into developing novel therapeutic agents capable of addressing resistant strains of microorganisms and malaria (Sarveswari, Vijayakumar, Siva, & Priya, 2014).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 4-methoxybenzoyl chloride, which is then reacted with furan-2-carbaldehyde to form the second intermediate, 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde. The third intermediate, 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one, is then synthesized by reacting 6-bromo-4-phenylquinolin-2(1H)-one with hydrazine hydrate and acetic acid. Finally, the three intermediates are combined to form the target compound.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "furan-2-carbaldehyde", "hydrazine hydrate", "acetic acid", "6-bromo-4-phenylquinolin-2(1H)-one", "triethylamine", "sodium bicarbonate", "ethyl acetate", "hexane" ], "Reaction": [ "Synthesis of 4-methoxybenzoyl chloride: 4-methoxybenzoic acid is reacted with thionyl chloride in the presence of triethylamine to form 4-methoxybenzoyl chloride.", "Synthesis of 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde: 4-methoxybenzoyl chloride is reacted with furan-2-carbaldehyde in the presence of triethylamine to form 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde.", "Synthesis of 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one: 6-bromo-4-phenylquinolin-2(1H)-one is reacted with hydrazine hydrate and acetic acid to form 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one.", "Synthesis of the target compound: 5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazole-3-carbaldehyde and 6-bromo-3-(4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one are combined in the presence of sodium bicarbonate and ethyl acetate. The resulting mixture is then extracted with hexane to obtain the target compound." ] } | |

CAS-Nummer |

202821-43-0 |

Produktname |

6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |

Molekularformel |

C30H22BrN3O4 |

Molekulargewicht |

568.427 |

IUPAC-Name |

6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35) |

InChI-Schlüssel |

DTXWFKLCCHCKRY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3,3-dioxo-2-oxa-3lambda6-thia-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2583835.png)

![4-[(2-Methylimidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B2583836.png)

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)

![N-(3,5-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2583843.png)

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2583846.png)

![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B2583847.png)

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)

![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)